molecular formula C12H12N4O4S B2760718 2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 1251573-88-2

2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2760718
CAS RN: 1251573-88-2
M. Wt: 308.31
InChI Key: QBZRJPJDTGSCIJ-UHFFFAOYSA-N
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Description

2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenyl)acetamide, also known as P2Y12 receptor antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Interaction with Proteins

  • A study synthesized novel derivatives including (E)-4-(3-oxo-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)phenyl-acetate and investigated their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. The research provided insights into the binding constants, thermodynamic parameters, and conformational changes in BSA (Meng et al., 2012).

Imaging and Radioligand Applications

  • The radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, involved a compound within this chemical class. The process and its efficiency in labeling with fluorine-18 for in vivo imaging using positron emission tomography were detailed (Dollé et al., 2008).

Herbicide Development

  • An integrated approach combining molecular docking, CoMFA, CoMSIA, and DFT calculations was used to design pyrimidinylbenzoates as acetohydroxyacid synthase (AHAS) inhibitors, targeting a key enzyme in branched-chain amino acid biosynthesis. This research highlighted the compound's potential application in developing new herbicides (He et al., 2007).

Crystal Structure Analysis

  • Studies on the crystal structures of related compounds provided insights into the molecular conformation and interactions, which are crucial for understanding their biological activity and potential applications in various fields (Subasri et al., 2017).

Antiviral Research

  • Quantum chemical insights into the molecular structure, NBO analysis, and molecular docking of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide - dimer, a novel anti-COVID-19 molecule, were discussed. This study included drug likeness and antiviral potency against SARS-CoV-2 protein, demonstrating the compound's relevance in antiviral drug development (Mary et al., 2020).

Antimicrobial Activity

  • The antimicrobial activity of synthesized pyrimidine-triazole derivatives was evaluated against selected bacterial and fungal strains, showcasing the compound's potential in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

2-pyrimidin-2-yloxy-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c13-21(18,19)10-4-2-9(3-5-10)16-11(17)8-20-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZRJPJDTGSCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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